molecular formula C10H9ClF3NO B1299452 3-chloro-N-[2-(trifluoromethyl)phenyl]propanamide CAS No. 349097-65-0

3-chloro-N-[2-(trifluoromethyl)phenyl]propanamide

Cat. No. B1299452
M. Wt: 251.63 g/mol
InChI Key: XTAFQSKBUBILAB-UHFFFAOYSA-N
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Description

The compound 3-chloro-N-[2-(trifluoromethyl)phenyl]propanamide is a chemical of interest in various fields of research. While the provided papers do not directly discuss this exact compound, they do provide insights into related compounds and methodologies that can be applied to its analysis.

Synthesis Analysis

The synthesis of related compounds, such as functionalized cyclopropanes, has been achieved through the cyclization of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide using butyllithium in THF-TMEDA. This process results in high stereoselectivity, which could be relevant for the synthesis of 3-chloro-N-[2-(trifluoromethyl)phenyl]propanamide if similar synthetic strategies are applicable .

Molecular Structure Analysis

Molecular docking and quantum chemical analysis have been performed on 2-chloro-N-(p-tolyl)propanamide, a compound with some structural similarities to the target molecule. The study utilized DFT/B3LYP and 6-311G(d,p) basis set to match calculated structural parameters with experimental results. Such analysis could be indicative of the approach needed to study the molecular structure of 3-chloro-N-[2-(trifluoromethyl)phenyl]propanamide .

Chemical Reactions Analysis

Although the provided papers do not directly address the chemical reactions of 3-chloro-N-[2-(trifluoromethyl)phenyl]propanamide, they do discuss the formation of stable complexes with other compounds, such as the reaction between Fe(II) and 3-chloro-N-hydroxy-2,2-dimethylpropanamide. This suggests that similar complexation reactions could potentially be explored for the target compound .

Physical and Chemical Properties Analysis

The determination of related compounds like 3-chloro-N-hydroxy-2,2-dimethylpropanamide by spectrophotometry indicates that such methods could be adapted to study the physical and chemical properties of 3-chloro-N-[2-(trifluoromethyl)phenyl]propanamide. The spectrophotometric method described obeys Lambert-Beer's law within a specific concentration range, which could be relevant for quantitative analysis . Additionally, capillary electrophoresis with electrochemical detection has been used to determine 3-chloro-1,2-propanediol in soy sauces, which could inform the analytical techniques suitable for assessing the physical and chemical properties of the target compound .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and chemical properties of compounds related to 3-chloro-N-[2-(trifluoromethyl)phenyl]propanamide have been a focal point in various research studies. Notably, the compound has been utilized in the synthesis of novel derivatives with potential biological activities. For instance, a study by Penta et al. (2013) explored the synthesis of novel 3-(1,3-dioxo-3a, 4-dihydro-1H-isoindol-2 (3H,7H,7aH)-yl)-N-(substituted phenyl) propanamide analogs by reacting 3-chloro-N-(substituted phenyl) propanamides with 3a, 4,7,7a-tetrahydro-1H-isoindole-1,3 (2H)-dione. Although these compounds were evaluated for their HIV-1 integrase inhibitory activity, none showed significant inhibition, underscoring the complexity of designing effective integrase inhibitors and the need for further modifications to enhance biological activity (Penta, Babu, Ganguly, & Murugesan, 2013).

Another research direction is the improvement of synthesis methods for related compounds. Song (2001) reported an improved synthesis method for flutamide, a derivative of 3-chloro-N-[2-(trifluoromethyl)phenyl]propanamide. This method starts with 3-trifluoromethylaniline and utilizes 2-methylpropionyl chloride, leading to a more efficient synthesis route for such compounds (Song, 2001).

Pharmaceutical and Biological Applications

The compound and its derivatives have also found applications in the development of pharmaceutical agents. For instance, derivatives of 3-chloro-N-[2-(trifluoromethyl)phenyl]propanamide have been investigated for their potential in treating various diseases. A study on flutamide's metabolism revealed the formation of a new N-oxidized metabolite in human liver microsomes and urine of prostate cancer patients, highlighting the complexity of drug metabolism and the potential for discovering new metabolites with distinct biological activities (Goda, Nagai, Akiyama, Nishikawa, Ikemoto, Aizawa, Nagata, & Yamazoe, 2006).

Furthermore, the synthesis of novel compounds based on 3-chloro-N-[2-(trifluoromethyl)phenyl]propanamide has been directed towards the discovery of selective androgen receptor modulators (SARMs), indicating the versatility of this chemical scaffold in medicinal chemistry. A study by Wu et al. (2006) exemplifies this by examining the pharmacokinetics and metabolism of a SARM in rats, showcasing the potential of such compounds in therapeutic applications (Wu, Wu, Yang, Nair, Miller, & Dalton, 2006).

Safety And Hazards

The compound has several hazard statements including H302, H315, H318, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-chloro-N-[2-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO/c11-6-5-9(16)15-8-4-2-1-3-7(8)10(12,13)14/h1-4H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAFQSKBUBILAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501234998
Record name 3-Chloro-N-[2-(trifluoromethyl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501234998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[2-(trifluoromethyl)phenyl]propanamide

CAS RN

349097-65-0
Record name 3-Chloro-N-[2-(trifluoromethyl)phenyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349097-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-[2-(trifluoromethyl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501234998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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